
Di(oxetan-3-yl)amine
Descripción general
Descripción
Di(oxetan-3-yl)amine: is a compound featuring two oxetane rings attached to an amine group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of oxetane rings in this compound imparts distinct characteristics, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.
Aza-Michael Addition: Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates.
Industrial Production Methods: Industrial production of di(oxetan-3-yl)amine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Di(oxetan-3-yl)amine can undergo oxidation reactions, leading to the formation of oxetane derivatives with various functional groups.
Reduction: Reduction reactions can convert oxetane rings into more stable structures.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Peroxy acids are commonly used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts can facilitate reduction reactions.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction Products: More stable, reduced forms of oxetane rings.
Substitution Products: Oxetane derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Properties of Oxetanes
- Low Molecular Weight : Facilitates better absorption and distribution.
- High Polarity : Increases solubility in aqueous environments.
- Three-Dimensionality : Enhances interactions with biological targets.
Synthetic Strategies
The synthesis of di(oxetan-3-yl)amine can be achieved through various methods, including:
- Rhodium-Catalyzed Reactions : This method allows for the formation of di-, tri-, and tetrasubstituted oxetanes through O-H insertion and C-C bond-forming cyclization .
- Tandem Strategies : Combining allylic amination with ring-opening reactions enables the synthesis of medium-sized heterocycles from oxetanes .
These synthetic approaches are crucial for producing this compound derivatives that can be tested for biological activity.
Case Studies in Drug Development
Mechanistic Insights
The incorporation of this compound into drug compounds has been shown to modulate various pharmacological properties:
- Reduction of Basicity : The electron-withdrawing nature of the oxetane ring decreases the pKa of adjacent amines, which can mitigate undesirable interactions with acidic tissues .
- Enhanced Solubility : The three-dimensional structure contributes to better solubility profiles, facilitating drug formulation and delivery .
- Metabolic Stability : Oxetanes can be metabolized differently than traditional carbonyl-containing compounds, potentially reducing the risk of toxic metabolites formed by cytochrome P450 enzymes .
Mecanismo De Acción
The mechanism of action of di(oxetan-3-yl)amine involves its interaction with molecular targets through its oxetane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the functional groups attached to the oxetane rings and the overall structure of the compound .
Comparación Con Compuestos Similares
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: The parent compound of di(oxetan-3-yl)amine, featuring a single oxetane ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness: this compound is unique due to the presence of two oxetane rings attached to an amine group. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications .
Actividad Biológica
Di(oxetan-3-yl)amine, a compound featuring the oxetane functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data tables.
Overview of Oxetanes in Medicinal Chemistry
Oxetanes are four-membered cyclic ethers that have gained prominence as bioisosteres in drug design. Their unique structural properties allow for the modification of pharmacological profiles while maintaining or enhancing biological activity. The incorporation of oxetane rings can improve metabolic stability, solubility, and lipophilicity, making them attractive candidates for drug development .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a series of oxetane-containing analogues demonstrated significant cytotoxicity with IC50 values as low as 0.47 μM against MCF-7 breast cancer cells. However, these compounds did not exhibit substantial inhibition of tubulin polymerization, indicating that their mechanism of action may involve alternative biological targets .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
5c | MCF-7 | 0.47 | Most potent analogue |
5h | MDA-MB-231 | 1.20 | Moderate activity |
5k | PANC-1 | 2.50 | Lower potency compared to MCF-7 |
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies have revealed that specific substitutions on the oxetane ring significantly affect biological activity. For example, the presence of halogens at the R2 or R3 positions enhances cytotoxicity, while unfunctionalized positions lead to reduced activity . This suggests that careful design and modification of the oxetane scaffold can optimize therapeutic efficacy.
Clinical Applications
Several oxetane-containing compounds are currently undergoing clinical trials, demonstrating the translational potential of this chemical class. Notable examples include crenolanib and fenebrutinib, which are being evaluated for their efficacy in treating various cancers and autoimmune diseases, respectively . These compounds leverage the oxetane motif to enhance potency and reduce adverse effects associated with traditional therapies.
Table 2: Clinical Candidates Featuring Oxetanes
Compound | Indication | Phase |
---|---|---|
Crenolanib | Acute myeloid leukemia | Phase III |
Fenebrutinib | Multiple sclerosis | Phase III |
Danuglipron | Diabetes | Phase II |
Q & A
Q. Basic: What are the standard synthetic routes for preparing Di(oxetan-3-yl)amine, and how are reaction conditions optimized?
This compound (CAS 21635-88-1) is typically synthesized via intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions . A common approach involves nucleophilic substitution to introduce substituents to the oxetane ring. For example, N-(2-Methoxybenzyl)oxetan-3-amine is synthesized by forming the oxetane ring first, followed by functionalization with a methoxybenzyl group via nucleophilic substitution . Optimization involves adjusting solvent polarity (e.g., dioxane for homogeneous reactions), temperature (room temperature to 120°C), and base strength (e.g., NaOH or KOH) to minimize side reactions.
Q. Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on 1H/13C NMR to confirm the oxetane ring’s strained ether structure and amine substitution patterns. X-ray crystallography is used to resolve stereochemistry, as demonstrated for CNBF-derivatized amines . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., NH stretching at ~3300 cm⁻¹). For purity assessment, HPLC with UV detection or GPC (for polymeric derivatives) is recommended .
Q. Advanced: How does the strained oxetane ring in this compound influence its reactivity in medicinal chemistry applications?
The oxetane ring’s high ring strain (~106 kJ/mol) enhances electrophilicity, making it a versatile intermediate in drug design. For instance, methyl(oxetan-3-yl)amino groups are incorporated into spiro compounds (e.g., EP 4 374 877 A2) to improve metabolic stability and solubility . The strain facilitates ring-opening reactions under mild acidic or nucleophilic conditions, enabling covalent binding to biological targets. Computational studies (e.g., DFT) can predict regioselectivity in these reactions .
Q. Advanced: What methodological challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Interference from secondary amines or hydrolysis byproducts complicates quantification. Derivatization with reagents like salicylaldehyde in chloroform/dioxane mixtures improves selectivity for primary amines, as secondary amines (e.g., diethanolamine) often do not react under these conditions . LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in biological or environmental samples. Contradictions in data (e.g., unexpected peaks) may arise from impurities or degradation; stability studies under varying pH and temperature are critical .
Q. Advanced: How can this compound derivatives be integrated into polymeric systems for catalytic applications?
Copolymers containing amine moieties (e.g., N-(4-vinylbenzyl)-di(2-picolyl)amine) are synthesized via free radical polymerization, with molar ratios tuned to balance hydrophobicity and metal-binding capacity . This compound’s rigid structure can stabilize metal complexes (e.g., Zn²⁺) in hydrolytic nanozymes, enhancing catalytic efficiency for ester hydrolysis. Kinetic studies (e.g., Michaelis-Menten analysis) and TEM for nanoparticle sizing are used to evaluate performance .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
This compound derivatives require PPE (gloves, goggles, lab coats) due to potential irritation (skin/eyes) and respiratory hazards. Fume hoods are mandatory during synthesis to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services, as outlined in SDS documents . Stability tests under ambient conditions (e.g., moisture sensitivity) should precede scale-up .
Q. Advanced: What role does this compound play in addressing contradictions in amine reactivity data?
Discrepancies in reactivity (e.g., unexpected alkylation products) may stem from the oxetane ring’s strain altering nucleophilicity. For example, steric hindrance at the 3-position can slow SN2 reactions, favoring elimination pathways. Mechanistic studies (e.g., kinetic isotope effects) and in situ FTIR to monitor intermediate formation help resolve such contradictions .
Q. Basic: What are the key differences between this compound and other strained cyclic amines (e.g., azetidines) in synthesis?
Azetidines (4-membered nitrogen rings) exhibit greater basicity due to less electron-withdrawing character compared to oxetanes. This compound’s ether oxygen reduces ring strain slightly (~10-15 kJ/mol less than azetidines), affecting reactivity in ring-opening polymerizations. Comparative DFT calculations and pKa measurements quantify these differences .
Q. Advanced: How is this compound utilized in spiro compound design to enhance pharmacokinetic properties?
In EP 4 374 877 A2, the oxetane’s rigidity is leveraged to design spirocyclic carboxamides with improved bioavailability. The amine group facilitates hydrogen bonding with targets (e.g., kinases), while the oxetane reduces metabolic degradation. Molecular docking and plasma stability assays validate these enhancements .
Q. Advanced: What strategies mitigate side reactions during functionalization of this compound?
Side reactions (e.g., over-alkylation) are minimized using protecting groups (e.g., Boc for amines) and low-temperature conditions (−78°C). Flow chemistry enables precise control of reaction time and stoichiometry, reducing dimerization. In-line NMR monitors reaction progress in real time .
Propiedades
IUPAC Name |
N-(oxetan-3-yl)oxetan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLCWCGBGGOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057682-66-2 | |
Record name | Di(oxetan-3-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.